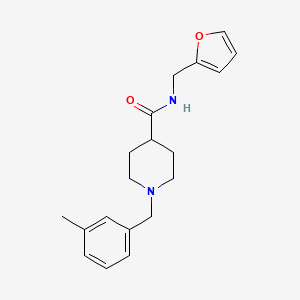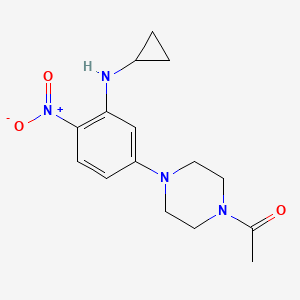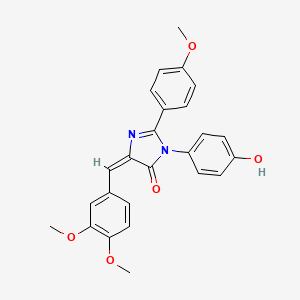
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective antagonist of the glutamate transporter EAAT2. This compound has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the glutamate transporter EAAT2, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of EAAT2, N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including increased glutamate release, decreased glutamate uptake, and increased neuronal excitability. These effects have been implicated in the therapeutic benefits of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in various neurological disorders.
实验室实验的优点和局限性
One of the major advantages of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide as a research tool is its selectivity for EAAT2, which allows for specific modulation of glutamate signaling. However, N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have off-target effects on other glutamate transporters, which can complicate interpretation of experimental results. Additionally, the pharmacokinetics of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be challenging, as it has poor solubility and bioavailability.
未来方向
There are several potential future directions for research on N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is in the development of more selective and potent EAAT2 antagonists for use in therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide and its potential therapeutic benefits in various neurological disorders. Finally, the development of more effective delivery methods for N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
合成方法
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furylmethylamine with 3-methylbenzyl chloride, followed by the reaction with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and crystallized to obtain pure N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
科学研究应用
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic benefits. One of the major applications of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVBYQNBMAVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)

![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
